molecular formula C14H15N3O4S B5818040 2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide

2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide

Cat. No.: B5818040
M. Wt: 321.35 g/mol
InChI Key: DHPNBWDXTHBNEJ-UHFFFAOYSA-N
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Description

2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide is a complex organic compound that features both an amide and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-2-sulfonyl chloride and glycine.

    Formation of Intermediate: Naphthalene-2-sulfonyl chloride reacts with glycine in the presence of a base such as triethylamine to form an intermediate compound.

    Amidation: The intermediate is then reacted with 2-aminoacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives where the sulfonamide group is replaced by the nucleophile.

Scientific Research Applications

2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
  • 2-(2-(2-Aminoethoxy)ethoxy)acetic acid

Uniqueness

2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide is unique due to its combination of an amide and a sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such functional groups are often crucial for biological activity.

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c15-13(18)8-17(9-14(16)19)22(20,21)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9H2,(H2,15,18)(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPNBWDXTHBNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N(CC(=O)N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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